molecular formula C24H24O4 B2463635 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone CAS No. 937602-09-0

1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone

Cat. No.: B2463635
CAS No.: 937602-09-0
M. Wt: 376.452
InChI Key: DZBMFXXUQRGTRP-UHFFFAOYSA-N
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Description

1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone is an organic compound with the molecular formula C24H24O4 and a molecular weight of 376.46 g/mol . This compound is characterized by its complex structure, which includes a benzyloxy group, a phenoxy group, and an ethanone moiety. It is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-(benzyloxy)phenol with 1,3-dibromopropane to form 3-(4-(benzyloxy)phenoxy)propane. This intermediate is then reacted with 3-(4-hydroxyphenyl)propan-1-one under basic conditions to yield the final product .

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the synthesis generally involves standard organic chemistry techniques such as nucleophilic substitution and condensation reactions.

Chemical Reactions Analysis

1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and phenoxy groups, using reagents like sodium hydride or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, as well as catalysts such as palladium on carbon for hydrogenation reactions .

Scientific Research Applications

1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions. Its structure makes it a useful probe for understanding biological pathways.

    Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development, particularly in the design of molecules with anti-inflammatory or anticancer properties.

    Industry: Although not widely used industrially, it serves as a model compound for developing new synthetic methodologies and reaction conditions.

Comparison with Similar Compounds

Similar compounds to 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone include:

    4-(Benzyloxy)phenol: A simpler compound with a similar benzyloxy group, used in various organic synthesis reactions.

    3-(4-Hydroxyphenyl)propan-1-one: An intermediate in the synthesis of the target compound, also used in other synthetic applications.

    1-(4-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone: A structural isomer with similar properties and applications.

The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity.

Properties

IUPAC Name

1-[3-[3-(4-phenylmethoxyphenoxy)propoxy]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O4/c1-19(25)21-9-5-10-24(17-21)27-16-6-15-26-22-11-13-23(14-12-22)28-18-20-7-3-2-4-8-20/h2-5,7-14,17H,6,15-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBMFXXUQRGTRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCCCOC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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